

# Head-to-Head Comparison: Roluperidone and Cariprazine for Negative Symptoms of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Roluperidone |           |
| Cat. No.:            | B1679516     | Get Quote |

A Comprehensive Guide for Researchers and Drug Development Professionals

The treatment of negative symptoms in schizophrenia remains a significant challenge in psychiatric medicine. While numerous antipsychotics effectively target positive symptoms, their impact on negative symptoms—such as avolition, anhedonia, and blunted affect—is often limited. This guide provides a detailed, data-driven comparison of two therapeutic agents with distinct mechanisms of action that have been investigated for their efficacy in treating negative symptoms: **Roluperidone** and Cariprazine.

#### **Executive Summary**

This comparison synthesizes publicly available data from pivotal clinical trials of **Roluperidone** and Cariprazine. While no direct head-to-head trials have been conducted, this guide offers an objective, parallel examination of their pharmacological profiles, clinical trial designs, and efficacy data for negative symptoms.

**Roluperidone** is an investigational drug with a novel mechanism of action, primarily acting as an antagonist at sigma-2, 5-HT2A, and  $\alpha$ 1A-adrenergic receptors, with no direct dopaminergic activity.[1][2] Its development has specifically focused on the treatment of negative symptoms.

Cariprazine is an approved atypical antipsychotic that functions as a potent dopamine D3/D2 receptor partial agonist with a high affinity for the D3 receptor, and also as a 5-HT1A receptor



partial agonist.[3][4] Its efficacy in treating negative symptoms has been a key area of clinical investigation.

### **Mechanism of Action and Signaling Pathways**

The distinct pharmacological profiles of **Roluperidone** and Cariprazine suggest different approaches to modulating the neural circuits implicated in negative symptoms.

#### Roluperidone: A Multi-Receptor Antagonist Approach

**Roluperidone**'s mechanism of action is independent of direct dopamine receptor blockade.[2] It is hypothesized to alleviate negative symptoms through the synergistic antagonism of three receptor systems:

- 5-HT2A Receptor Antagonism: This action is thought to reduce the inhibitory effects of serotonin on dopamine release in the prefrontal cortex, a region associated with negative symptoms.
- Sigma-2 Receptor Antagonism: The precise role of sigma-2 receptors in schizophrenia is still under investigation, but antagonism is believed to modulate glutamatergic and dopaminergic pathways and may influence neuroplasticity.[5]
- α1A-Adrenergic Receptor Antagonism: Blockade of these receptors may also contribute to enhanced dopamine and norepinephrine release in the prefrontal cortex and has been shown to have synergistic effects with 5-HT2A antagonism.[6]





Click to download full resolution via product page

**Caption:** Simplified signaling pathway of **Roluperidone**. (Within 100 characters)

### Cariprazine: A Dopamine D3 Receptor-Preferring Partial Agonist

Cariprazine's mechanism is centered on its high affinity for the dopamine D3 receptor, where it acts as a partial agonist.[3] This is thought to be key to its efficacy in treating negative symptoms:

- Dopamine D3/D2 Receptor Partial Agonism: In the mesocortical pathway, where dopamine levels are hypothesized to be low in schizophrenia (contributing to negative symptoms),
   Cariprazine's partial agonism at D3 and D2 receptors is thought to increase dopaminergic tone.[7] Its high affinity for D3 receptors may be particularly relevant for modulating mood, cognition, and social functioning.[8]
- 5-HT1A Receptor Partial Agonism: This action is also associated with antidepressant and anxiolytic effects and may contribute to the improvement of negative symptoms.[4]





Click to download full resolution via product page

Caption: Simplified signaling pathway of Cariprazine. (Within 100 characters)

#### **Clinical Trial Experimental Protocols**

A direct comparison of efficacy is informed by understanding the methodologies of the pivotal clinical trials for each compound in treating negative symptoms.

#### **Roluperidone: Phase 3 Trial (NCT03397134)**

- Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled trial, followed by a 40-week open-label extension.[1]
- Patient Population: 513 adult patients with schizophrenia who had moderate to severe negative symptoms and were clinically stable.[9]
- Inclusion Criteria: Patients with a diagnosis of schizophrenia for at least one year, and stable positive and negative symptoms for the last 3 months.
- Exclusion Criteria: Patients with a current major depressive episode, bipolar disorder, or other specified psychiatric disorders.
- Intervention: Roluperidone (32 mg/day or 64 mg/day) or placebo, administered as monotherapy.[1]



- Primary Endpoint: Change from baseline to week 12 in the PANSS Marder Negative Symptoms Factor Score (NSFS).[9]
- Secondary Endpoint: Change from baseline to week 12 in the Personal and Social Performance (PSP) scale total score.[9]

#### Cariprazine: RGH-188-05 Trial

- Study Design: A 26-week, multinational, randomized, double-blind, active-controlled trial.
- Patient Population: 461 adult patients with schizophrenia for at least two years, with predominant and persistent negative symptoms for at least 6 months.
- Inclusion Criteria: PANSS factor score for negative symptoms (FSNS) ≥ 24, and a rating of ≥
  4 (moderate) on at least two of the following PANSS items: blunted affect, avolition, and
  poverty of speech.[10]
- Exclusion Criteria: First episode of psychosis, treatment-resistant schizophrenia, or significant suicide risk.[10]
- Intervention: Cariprazine (flexible dosing of 3-6 mg/day, with a target of 4.5 mg/day) or risperidone (flexible dosing of 3-6 mg/day, with a target of 4 mg/day).
- Primary Endpoint: Change from baseline to week 26 in the PANSS Factor Score for Negative Symptoms (FSNS).[11]
- Secondary Endpoint: Change from baseline to week 26 in the Personal and Social Performance (PSP) scale total score.[11]





Click to download full resolution via product page

**Caption:** Generalized clinical trial workflow. (Within 100 characters)

### **Quantitative Data Presentation**

The following tables summarize the key efficacy data from the respective pivotal trials for **Roluperidone** and Cariprazine in treating negative symptoms of schizophrenia.

# Table 1: Roluperidone Phase 3 Trial Efficacy Data (12 Weeks)



| Endpoint                                                       | Roluperidone (32<br>mg) | Roluperidone (64<br>mg) | Placebo |
|----------------------------------------------------------------|-------------------------|-------------------------|---------|
| PANSS NSFS Change from Baseline                                | -                       | -                       | -       |
| p-value vs. Placebo                                            | ≤0.256                  | ≤0.064                  | -       |
| Effect Size (ES)                                               | 0.1                     | 0.2                     | -       |
| PSP Total Score<br>Change from Baseline                        | -                       | -                       | -       |
| p-value vs. Placebo                                            | ≤0.542                  | ≤0.021 (nominal)        | -       |
| Effect Size (ES)                                               | 0.1                     | 0.3                     | -       |
| Open-Label Extension<br>(40 weeks) Mean<br>Improvement in NSFS | 6.8 points              | 7.5 points              | N/A     |
| Open-Label Extension<br>(40 weeks) Mean<br>Improvement in PSP  | 12.3 points             | 14.5 points             | N/A     |

Data from the intent-to-treat (ITT) population. A modified ITT analysis for the 64 mg dose showed a nominally statistically significant p-value of  $\leq$ 0.044 for NSFS and  $\leq$ 0.017 for PSP.[6]

# Table 2: Cariprazine RGH-188-05 Trial Efficacy Data (26 Weeks)



| Endpoint                                              | Cariprazine (3-6 mg)   | Risperidone (3-6 mg) |
|-------------------------------------------------------|------------------------|----------------------|
| Baseline PANSS FSNS (mean ± SD)                       | 27.6 (indicative)      | 27.6 (indicative)    |
| Change from Baseline in PANSS FSNS (LSM ± SE)         | -8.90 ± 0.3            | -7.44 ± 0.4          |
| LSM Difference (95% CI)                               | -1.46 (-2.39 to -0.53) | -                    |
| p-value                                               | 0.0022                 | -                    |
| Effect Size                                           | 0.31                   | -                    |
| Baseline PSP Total Score<br>(mean ± SD)               | 48.8 ± 10.9            | 48.1 ± 10.7          |
| Change from Baseline in PSP<br>Total Score (LSM ± SE) | 14.3 ± 0.6             | 9.7 ± 0.8            |
| LSM Difference (95% CI)                               | 4.6 (2.7 to 6.6)       | -                    |
| p-value                                               | < 0.001                | -                    |

LSM: Least Squares Mean; SE: Standard Error; CI: Confidence Interval. Data from the modified intent-to-treat (mITT) population.[11][12]

#### **Discussion and Conclusion**

This head-to-head comparison, based on available clinical trial data, highlights two distinct pharmacological approaches to treating the negative symptoms of schizophrenia.

**Roluperidone** demonstrated a signal for efficacy, particularly at the 64 mg dose in a modified analysis of its Phase 3 trial, and showed continued improvement in an open-label extension.[6] However, the primary endpoint was not met in the initial intent-to-treat analysis.[9] Its novel mechanism, which avoids direct dopaminergic blockade, may offer a different therapeutic avenue, potentially with a favorable side effect profile, particularly concerning extrapyramidal symptoms.



Cariprazine, in a head-to-head trial, showed a statistically significant and clinically meaningful improvement in negative symptoms compared to another atypical antipsychotic, risperidone. [11] This provides strong evidence for its efficacy in this domain, which is likely attributable to its unique D3 receptor-preferring partial agonism.

For researchers and drug development professionals, the findings suggest that both multi-receptor modulation (**Roluperidone**) and targeted dopamine D3 receptor partial agonism (Cariprazine) are promising strategies for addressing the significant unmet need in the treatment of negative symptoms of schizophrenia. The data from the Cariprazine trial provides robust evidence of efficacy against an active comparator. The development of **Roluperidone**, while facing regulatory hurdles, continues to be of interest due to its distinct mechanism of action. Future research, including potential direct comparative studies and further elucidation of the underlying neurobiology of negative symptoms, will be crucial in advancing therapeutic options for this challenging aspect of schizophrenia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and Safety of Roluperidone for the Treatment of Negative Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. Frontiers | A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia [frontiersin.org]
- 4. A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Roluperidone for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minerva Neurosciences Announces the Results of the Phase 3 Trial of Roluperidone for the Treatment of Negative Symptoms of Schizophrenia Following the Completion of the 40-Week Open-Label Extension | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]



- 7. recordati.ch [recordati.ch]
- 8. psychscenehub.com [psychscenehub.com]
- 9. Minerva Neurosciences Announces Results From Phase 3 Trial of Roluperidone (MIN-101) for Treatment of Negative Symptoms in Schizophrenia | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 10. Table 11, Details of Included Studies RGH-MD-06 and RGH-188-005 Cariprazine (Vraylar) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Clinical Review Cariprazine (Vraylar) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Table 30, Change From Baseline to Week 26 in PSP Scores 188-05 Study on Predominantly Negative Symptoms (mITT Population) - Cariprazine (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison: Roluperidone and Cariprazine for Negative Symptoms of Schizophrenia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679516#head-to-head-comparison-of-roluperidone-and-cariprazine-for-negative-symptoms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





